molecular formula C13H12N6O2 B2971333 5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide CAS No. 2034332-41-5

5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2971333
CAS RN: 2034332-41-5
M. Wt: 284.279
InChI Key: HQTIAVQCOMZJGG-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery, and there’s always a need to develop new eco-friendly synthetic strategies .


Molecular Structure Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Chemical Reactions Analysis

Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction used in the synthesis of isoxazole derivatives .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Isoxazoles serve as privileged scaffolds in drug discovery due to their biological significance. Researchers have explored metal-free synthetic routes for isoxazole synthesis to overcome the limitations associated with metal-catalyzed reactions. These drawbacks include high costs, toxicity, waste generation, and difficulty in separating metal catalysts from reaction mixtures . The compound could be investigated for its potential as a drug candidate, targeting specific diseases or biological pathways.

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary depending on their specific structure and the biological targets they interact with .

Future Directions

In the future, it will be important to continue exploring the potential application of synthesized bioactive compounds in laboratories . This includes the development of metal-free synthetic routes to isoxazoles and addressing challenges to the future design of isoxazoles as drug molecules .

properties

IUPAC Name

5-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2/c1-9-6-12(17-21-9)13(20)15-7-10-8-19(18-16-10)11-2-4-14-5-3-11/h2-6,8H,7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTIAVQCOMZJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide

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